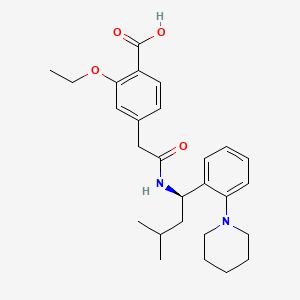
Repaglinide, (-)-
Overview
Description
Repaglinide, (-)-, is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . Repaglinide is known for its rapid onset and short duration of action, making it effective in controlling postprandial blood glucose levels .
Mechanism of Action
Target of Action
Repaglinide primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose by cells .
Mode of Action
Repaglinide acts as an insulin secretagogue, stimulating the release of insulin from the pancreatic β cells . It achieves this by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner . This inhibition leads to the depolarization of the cell membrane, which in turn opens voltage-gated calcium channels . The influx of calcium ions stimulates the exocytosis of insulin granules, thereby increasing insulin release .
Biochemical Pathways
The action of repaglinide affects several biochemical pathways. By stimulating insulin release, it influences the insulin signaling pathway, which plays a key role in regulating glucose metabolism . Additionally, repaglinide is metabolized in the liver through oxidation and glucuronidation, mediated by the CYP3A4 enzyme .
Pharmacokinetics
Repaglinide exhibits rapid absorption and onset of action following oral administration . It has a bioavailability of 56% and is highly protein-bound (>98%) . The drug is metabolized in the liver, primarily by the CYP3A4 enzyme, and
Biochemical Analysis
Biochemical Properties
Repaglinide, (-)- stimulates the release of insulin from pancreatic beta-cells by inhibition of potassium efflux resulting in closure of ATP regulated K+ channels . This biochemical reaction plays a crucial role in the regulation of blood glucose levels.
Cellular Effects
The primary cellular effect of Repaglinide, (-)- is the stimulation of insulin secretion from pancreatic beta cells . This influences cell function by promoting the uptake of glucose from the blood, thereby reducing blood glucose levels. It also impacts cell signaling pathways involved in insulin secretion and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of Repaglinide, (-)- involves binding to specific receptors on the surface of pancreatic beta cells. This binding inhibits potassium efflux, leading to the closure of ATP-regulated potassium channels. The resulting depolarization of the cell membrane opens calcium channels, leading to an influx of calcium ions which triggers the release of insulin .
Temporal Effects in Laboratory Settings
In laboratory settings, Repaglinide, (-)- has been observed to have a sustained effect on insulin secretion. This is due to its ability to continuously inhibit potassium efflux, thereby maintaining the closure of ATP-regulated potassium channels and promoting insulin release .
Metabolic Pathways
Repaglinide, (-)- is involved in the metabolic pathway of glucose regulation. It interacts with enzymes and proteins involved in this pathway, such as the ATP-regulated potassium channels on pancreatic beta cells .
Subcellular Localization
The subcellular localization of Repaglinide, (-)- is likely at the cell membrane of pancreatic beta cells, where the ATP-regulated potassium channels it interacts with are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: Repaglinide can be synthesized through various methods. One common approach involves the antisolvent-precipitation method using multiple hydrophilic polymers, including soluplus, polyvinyl alcohol, polyvinyl pyrrolidine, poloxamers, and hydroxyl propyl methyl cellulose . The solvent phase is prepared by dissolving repaglinide in ethanol and then adding it drop by drop to an aqueous polymer solution . Another method involves the use of microfluidics to produce nanoparticles with controlled properties .
Industrial Production Methods: In industrial settings, repaglinide is often produced using advanced techniques such as microfluidics and nanoemulsion formulations to enhance its bioavailability and manage its extensive first-pass metabolism . These methods ensure consistent quality and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Repaglinide undergoes several types of chemical reactions, including oxidation, reduction, and dealkylation. It is rapidly metabolized via oxidation and dealkylation by cytochrome P450 3A4 and 2C9 to form the major dicarboxylic acid derivative (M2) . Further oxidation produces the aromatic amine derivative (M1), and glucuronidation of the carboxylic acid group yields an acyl glucuronide (M7) .
Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation and dealkylation processes . The reactions typically occur under physiological conditions within the liver.
Major Products Formed: The major products formed from these reactions include the dicarboxylic acid derivative (M2), the aromatic amine derivative (M1), and the acyl glucuronide (M7) .
Scientific Research Applications
Repaglinide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of insulin release and the role of beta cells in glucose regulation . In biology, it serves as a model compound for investigating the effects of antihyperglycemic agents on cellular metabolism . In medicine, repaglinide is extensively used in clinical trials to evaluate its efficacy and safety in managing type 2 diabetes . Industrially, it is formulated into various drug delivery systems, such as nanoparticles and nanoemulsions, to enhance its bioavailability and therapeutic effects .
Comparison with Similar Compounds
Repaglinide is often compared with other antihyperglycemic agents such as metformin and semaglutide. Unlike metformin, which improves insulin sensitivity, repaglinide directly stimulates insulin release . Compared to semaglutide, which mimics the effects of glucagon-like peptide-1, repaglinide has a shorter half-life and a more rapid onset of action . Similar compounds include nateglinide, which also belongs to the meglitinide class but has a slightly different pharmacokinetic profile .
Repaglinide’s unique properties, such as its rapid onset and short duration of action, make it particularly effective in controlling postprandial blood glucose levels, distinguishing it from other antihyperglycemic agents .
Properties
IUPAC Name |
2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKWTJYAYMJKF-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163818 | |
| Record name | Repaglinide, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147852-26-4 | |
| Record name | Repaglinide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147852264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repaglinide, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPAGLINIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M30X62FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Repaglinide, (-)- is a rapid-acting insulin secretagogue. It binds to and blocks ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. [, , , ] This blockage leads to membrane depolarization, opening voltage-gated calcium channels and increasing intracellular calcium. The influx of calcium ions stimulates insulin secretion from β-cells, effectively lowering blood glucose levels. [, , , ]
A: While both Repaglinide, (-)- and Sulfonylureas enhance insulin secretion, they differ in their binding site on the K-ATP channel and their pharmacokinetic profiles. Repaglinide, (-)- has a faster onset and shorter duration of action, making it more effective in controlling postprandial hyperglycemia compared to some Sulfonylureas. [, , , ]
A: The molecular formula of Repaglinide, (-)- is C27H36N2O4, and its molecular weight is 452.58 g/mol. [, ]
A: Yes, researchers have used various spectroscopic techniques to characterize Repaglinide, (-)-. For example, UV spectrophotometry commonly determines its concentration in pharmaceutical formulations. [, ] Additionally, studies have employed Fourier Transform Infrared Spectroscopy (FTIR) to analyze the drug's interactions with carriers in solid dispersion formulations. [, , ]
ANone: This section focuses on Repaglinide, (-)- as a pharmaceutical compound and doesn't cover its catalytic properties, which are not typically associated with this molecule.
A: Yes, researchers have employed computational approaches to study Repaglinide, (-)-. Notably, quantitative structure-activity relationship (QSAR) models have been developed to predict the impact of structural modifications on its activity and potency. [, ]
A: Yes, dynamic whole-body physiologically-based pharmacokinetic (PBPK) models have been developed and utilized to predict drug-drug interactions of Repaglinide, (-)- with other medications, such as rifampicin. [, ] These models provide valuable insights into the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes, allowing for a more accurate assessment of potential interactions.
A: While specific SAR studies on Repaglinide, (-)- may be limited, research indicates that even minor structural changes can significantly influence its binding affinity to K-ATP channels, impacting its potency and selectivity. [, , ] Therefore, modifications require careful evaluation to ensure optimal pharmacological activity.
A: Researchers have explored several strategies to improve the stability and bioavailability of Repaglinide, (-)-. One approach involves formulating it as a solid dispersion using carriers like PEG 4000. [, ] This technique enhances the drug's solubility and dissolution rate, leading to improved bioavailability. [, ] Other strategies, such as nanoemulsions and self-nanoemulsifying pellets (SNEP), are also under investigation. [, ]
ANone: This section pertains to specific regulatory guidelines and is not directly addressed in the provided research papers.
A: Repaglinide, (-)- exhibits rapid absorption and elimination from the body. [, ] It reaches peak plasma concentrations within an hour of oral administration, with a short elimination half-life of approximately one hour. [, , ] This rapid pharmacokinetic profile makes Repaglinide, (-)- suitable for managing postprandial blood glucose surges, as its action is maximized when it is most needed after meals.
A: Yes, Repaglinide, (-)- is primarily metabolized by CYP2C8 and CYP3A4 enzymes and is also a substrate for the hepatic uptake transporter OATP1B1. [, ] Co-administration with drugs that inhibit or induce these enzymes or transporters can lead to significant pharmacokinetic interactions, altering Repaglinide, (-)- exposure and potentially affecting its therapeutic effect. [, , ] Therefore, monitoring for potential interactions is crucial, especially when used with medications such as rifampicin, fluvastatin, and other CYP inhibitors. [, , ]
A: Researchers have utilized various in vitro and in vivo models to investigate the efficacy of Repaglinide, (-)-. In vitro studies often employ cell-based assays using pancreatic β-cells to assess its ability to stimulate insulin secretion. [, , ] In vivo studies commonly use animal models of diabetes, such as streptozotocin (STZ)-induced diabetic rats, to evaluate its blood glucose-lowering effects. [, , ]
A: Clinical trials have demonstrated the efficacy of Repaglinide, (-)- in reducing HbA1c levels and improving glycemic control in patients with type 2 diabetes. [, , , , ] Studies have also shown its effectiveness as monotherapy and in combination with other antidiabetic agents, such as metformin. [, , ] Notably, Repaglinide, (-)- has shown promising results in specific populations, including elderly patients, patients with renal transplantation, and those with newly diagnosed type 2 diabetes. [, , ]
ANone: While Repaglinide, (-)- offers a valuable treatment option for type 2 diabetes, the development of resistance is a concern, like with other antidiabetic medications. The exact mechanisms of resistance are complex and not fully understood, but they may involve:
- Reduced β-cell mass and function: The progressive decline in β-cell function, a hallmark of type 2 diabetes progression, can contribute to reduced responsiveness to Repaglinide, (-)-. [, , ]
- Genetic polymorphisms: Variations in genes encoding K-ATP channels or involved in insulin secretion pathways could potentially influence the efficacy of Repaglinide, (-)-. [, ]
ANone: This section discusses potential side effects and is not included in this response. Please consult relevant clinical guidelines and resources for this information.
ANone: While the provided research papers primarily focus on enhancing the solubility and bioavailability of Repaglinide, (-)-, they do not delve into targeted drug delivery strategies. Further research exploring targeted approaches could potentially optimize its therapeutic benefits.
ANone: The research papers provided do not discuss specific biomarkers for predicting the efficacy or monitoring the response to Repaglinide, (-)- treatment. Further research exploring potential biomarkers could contribute valuable insights into personalized treatment strategies.
ANone: Several analytical methods are employed to characterize and quantify Repaglinide, (-)- in various settings. These include:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify Repaglinide, (-)- in pharmaceutical formulations and biological samples. [, , ]
- UV Spectrophotometry: This method provides a simple and rapid way to determine the concentration of Repaglinide, (-)- in solution, commonly used in quality control analysis of pharmaceutical formulations. [, ]
- Mass Spectrometry (MS): Often coupled with HPLC, MS offers high sensitivity and selectivity, enabling accurate identification and quantification of Repaglinide, (-)- and its metabolites in complex biological matrices. [, ]
- Other Techniques: Researchers also utilize techniques like FTIR, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) to study its interactions with excipients in pharmaceutical formulations, its solid-state properties, and its thermal behavior. [, , ]
ANone: This section pertains to the environmental impact of Repaglinide, (-)- and is not directly covered in the provided research papers.
A: Repaglinide, (-)- belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability. [, ] Its poor aqueous solubility limits its dissolution rate, ultimately affecting its bioavailability. [, ] Enhancing its dissolution rate is crucial for achieving optimal therapeutic concentrations in vivo.
ANone: Various approaches aim to enhance the dissolution and solubility of Repaglinide, (-)-, ultimately improving its bioavailability. These include:
- Solid Dispersions: This technique involves dispersing the drug in a carrier matrix, such as PEG 4000, in a solid state. [, ] This dispersion increases the surface area of the drug particles and enhances their wettability, leading to faster dissolution rates and improved bioavailability. [, ]
- Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Self-Nanoemulsifying Pellets (SNEP): These approaches involve formulating Repaglinide, (-)- with lipids, surfactants, and co-surfactants to create nanoemulsions upon contact with aqueous media. [] The resulting nano-sized droplets improve drug solubility and enhance its absorption. []
ANone: Validation of analytical methods ensures their accuracy, precision, and specificity for the intended purpose. The validation process typically involves assessing various parameters, including:
ANone: This section addresses manufacturing and quality control procedures, which are not directly discussed in the research papers provided.
ANone: This section focuses on the potential for Repaglinide, (-)- to trigger an immune response, which is not a primary focus of the provided research.
A: Repaglinide, (-)- is a substrate for both influx and efflux transporters in the liver and intestines. These transporters play a crucial role in its absorption, distribution, and elimination. [, ] Notably, it interacts with the hepatic uptake transporter OATP1B1, which facilitates its uptake into the liver for metabolism. [] Inhibition of OATP1B1, as seen with some medications, can reduce Repaglinide, (-)- uptake and potentially increase its plasma concentrations. [, ] Conversely, induction of efflux transporters, such as P-glycoprotein (P-gp), can enhance its elimination, potentially reducing its efficacy. [] Therefore, understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing its therapeutic use.
A: Repaglinide, (-)- is primarily metabolized by CYP2C8 and CYP3A4 enzymes, mainly in the liver. [, , ] Concomitant use with drugs that inhibit these enzymes can lead to increased plasma concentrations of Repaglinide, (-)-, potentially enhancing its effects and increasing the risk of hypoglycemia. [, , ] On the other hand, inducers of these enzymes can accelerate its metabolism, potentially reducing its efficacy. [, ] Careful consideration of these interactions is essential when prescribing Repaglinide, (-)- with other medications.
ANone: While the research papers focus on pharmaceutical aspects of Repaglinide, (-)-, they do not directly address its biocompatibility and biodegradability.
ANone: Several alternatives are available for managing type 2 diabetes, each with its own mechanism of action, benefits, and considerations:
- Metformin: A first-line treatment for type 2 diabetes, metformin primarily works by improving insulin sensitivity, reducing hepatic glucose production, and enhancing glucose uptake in peripheral tissues. [, ]
ANone: This section relates to the disposal of Repaglinide, (-)- and is not covered in the provided research papers.
ANone: This section pertains to research tools and resources and is not directly discussed in the provided research papers.
A: Since its introduction, Repaglinide, (-)- has been studied extensively, leading to a more comprehensive understanding of its mechanisms of action, pharmacokinetic properties, and potential benefits and risks. Early research primarily focused on its efficacy in lowering blood glucose levels and its favorable pharmacokinetic profile for managing postprandial hyperglycemia. [, , , ] Subsequent studies have delved into its interactions with other drugs, its effects on various patient populations, and strategies to enhance its bioavailability. [, , , , , ]
A: The research on Repaglinide, (-)- exemplifies the importance of interdisciplinary collaboration in drug development and optimization. Studies involving pharmaceutical sciences, medicinal chemistry, pharmacology, pharmacokinetics, and clinical research have contributed to our current understanding of this drug. [, , , , , , , , , , , , , , , , , , , , , ] Continued collaboration across these disciplines is crucial for developing innovative formulations, exploring new therapeutic applications, and optimizing its use in managing type 2 diabetes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


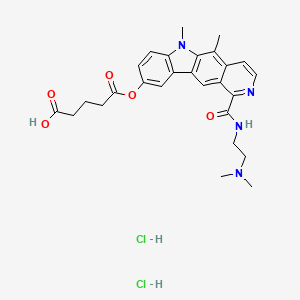
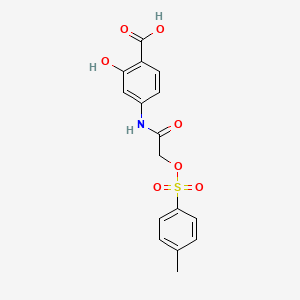
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)
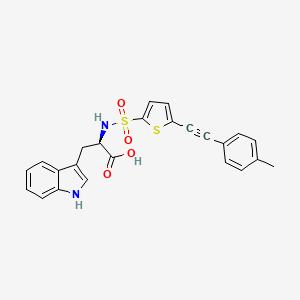


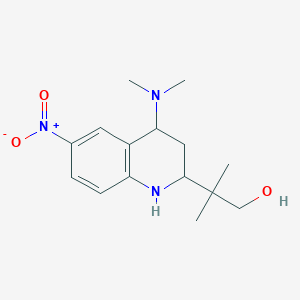
![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)
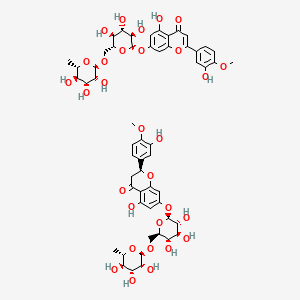

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)
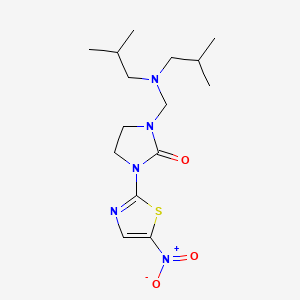
![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)
